N,N,N-Triethyldodecan-1-aminium phosphate
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Overview
Description
N,N,N-Triethyldodecan-1-aminium phosphate is a chemical compound with the molecular formula C18H40NO4P-2 and a molecular weight of 365.5 g/mol . It is also known by its systematic name, 1-Dodecanaminium, N,N,N-triethyl-, phosphate (3:1) (9CI) . This compound is characterized by its unique structure, which includes a dodecyl chain and a phosphate group, making it a versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyldodecan-1-aminium phosphate typically involves the reaction of dodecylamine with triethylamine and phosphoric acid . The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency . The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyldodecan-1-aminium phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphates and amines , while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N,N,N-Triethyldodecan-1-aminium phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N,N-Triethyldodecan-1-aminium phosphate involves its interaction with biological membranes and proteins . The compound can disrupt membrane integrity, leading to cell lysis and death . It also interacts with proteins, altering their structure and function . These interactions are mediated by the compound’s hydrophobic dodecyl chain and hydrophilic phosphate group , which allow it to integrate into lipid bilayers and protein structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,N-Triethyldodecan-1-aminium phosphate include:
- N,N,N-Triethylhexan-1-aminium phosphate
- N,N,N-Triethyloctan-1-aminium phosphate
- N,N,N-Triethyldecan-1-aminium phosphate
Uniqueness
This compound is unique due to its long dodecyl chain , which imparts distinct hydrophobic properties and enhanced membrane interaction capabilities compared to shorter-chain analogs . This makes it particularly useful in applications requiring strong surfactant properties and membrane disruption .
Properties
Molecular Formula |
C54H120N3O4P |
---|---|
Molecular Weight |
906.5 g/mol |
IUPAC Name |
dodecyl(triethyl)azanium;phosphate |
InChI |
InChI=1S/3C18H40N.H3O4P/c3*1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;1-5(2,3)4/h3*5-18H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
ATGUDBVMDGSGMS-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCCCC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
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